molecular formula C17H14N2O3 B8282729 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid

3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B8282729
M. Wt: 294.30 g/mol
InChI Key: GLZHMCJWXRCPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-phenyl-5-phenylmethoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O3/c20-17(21)15-11-16(22-12-13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21)

InChI Key

GLZHMCJWXRCPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(OCc1ccccc1)c1cc(OCc2ccccc2)nn1-c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylate (50.88 g), 1N aqueous sodium hydroxide solution (200 ml), tetrahydrofuran (200 ml) and ethanol (200 ml) was refluxed at room temperature for 5 hrs. 1N Hydrochloric acid (200 ml) was added and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained colorless crystals were collected by filtration to give 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylic acid (36.91 g, yield 95%), which was then recrystallized from acetone-isopropyl ether. melting point: 163–164° C.
Name
benzyl 3-benzyloxy-1-phenyl-1H-pyrazole-5-carboxylate
Quantity
50.88 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.